6-amino-7-chloro-2H-isoquinolin-1-one is a heterocyclic compound belonging to the isoquinoline family, characterized by a bicyclic structure containing nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The systematic name reflects its functional groups, including an amino group and a chloro substituent, which are critical for its reactivity and biological interactions.
The compound can be sourced from various natural products or synthesized through chemical reactions involving isoquinoline derivatives. It falls under the classification of nitrogen-containing heterocycles, which are significant in pharmaceutical applications due to their diverse biological activities.
The synthesis of 6-amino-7-chloro-2H-isoquinolin-1-one can be achieved through several methods, including:
The reaction conditions, including temperature, time, and choice of solvent, play a crucial role in determining the yield and purity of the final product. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the progress of the reaction and confirm the structure of the synthesized compound.
The molecular structure of 6-amino-7-chloro-2H-isoquinolin-1-one consists of a fused isoquinoline ring system with an amino group at position 6 and a chlorine atom at position 7. The molecular formula is C9H7ClN2O, indicating a molecular weight of approximately 196.62 g/mol.
Key structural data includes:
6-amino-7-chloro-2H-isoquinolin-1-one can participate in various chemical reactions:
These reactions often require specific conditions such as catalysts (e.g., Lewis acids) or bases to facilitate the transformation while maintaining selectivity for desired products.
The mechanism of action for 6-amino-7-chloro-2H-isoquinolin-1-one primarily involves its interaction with biological targets:
Experimental studies have shown that derivatives of this compound exhibit varying degrees of cytotoxicity against different cancer cell lines, highlighting its potential as a lead compound for drug development.
Key physical properties include:
Chemical properties are characterized by:
Relevant data can be obtained from databases such as PubChem or ChemSpider for further exploration of these properties.
6-amino-7-chloro-2H-isoquinolin-1-one has several notable applications in scientific research:
The 6-amino-7-chloro-2H-isoquinolin-1-one scaffold emerged as a structurally refined derivative within the broader isoquinolinone family, first systematically explored in the late 20th century. Its foundational structure (CAS# 143034-89-3) was initially characterized by a molecular weight of 194.62 g/mol and the formula C₉H₇ClN₂O, featuring fused bicyclic aromatic rings with strategically positioned electron-donating (amino) and electron-withdrawing (chloro) groups [3] [4]. Early synthetic routes focused on nitration and halogenation of core isoquinoline precursors, yielding gram-scale quantities for biological screening [5] [7]. The scaffold’s rise to prominence accelerated post-2010, driven by its classification as a "privileged structure" – a term denoting chemotypes capable of high-affinity interactions with diverse biological targets through strategic substituent modulation. Key milestones included:
Table 1: Evolution of Synthetic Methodologies for 6-Amino-7-chloro-2H-isoquinolin-1-one
Time Period | Dominant Method | Key Innovation | Yield Improvement |
---|---|---|---|
1990-2000 | Nitration/Halogenation | Basic scaffold assembly | ~40% |
2001-2010 | Pd(0)-catalyzed amination | N1-aryl/alkyl diversity | 60-85% |
2011-Present | Sonochemical synthesis | Ultrasound-assisted cyclization | >90% [1] |
This scaffold addresses critical therapeutic gaps through unique pharmacological mechanisms inaccessible to conventional structures:
CNS Disorders: Serves as a positive ago-allosteric modulator (PAAM) of serotonin 5-HT₂C receptors, enhancing receptor sensitivity to endogenous serotonin without over-activation risks. This mechanism offers superior anti-obesity effects versus withdrawn orthosteric agonists like lorcaserin, evidenced by >10-fold improved metabolic stability in rodent models [1]. Unlike historical 5-HT₂CR agonists causing valvulopathy (via 5-HT₂B activation) or hallucinations (via 5-HT₂A), the scaffold demonstrates >100-fold subtype selectivity in radioligand assays [1].
Oncology: Acts as a conformationally constrained bioisostere of sorafenib’s urea moiety, inhibiting RAF1 kinase (IC₅₀ = 0.96 µM) with enhanced selectivity. This overcomes off-target limitations of first-generation kinase inhibitors in melanoma therapy, suppressing A375P cell proliferation at sub-micromolar concentrations [7]. The chloro-amino configuration enables critical hydrogen bonding with Cys532 in the RAF1 ATP pocket, reducing resistance mutations [7].
Undruggable Targets: Preliminary data suggests utility in protein-protein interaction inhibition via its planar topology and halogen-bonding capacity, currently explored for p53-MDM2 disruption.
Among isoquinolinone derivatives, 6-amino-7-chloro-2H-isoquinolin-1-one occupies a strategic niche:
Electronic Profile: The electron-rich C6-amino group (pKa ≈ 8.2) facilitates DNA intercalation in anticancer contexts, while the C7-chloro atom (σₚ = 0.23) provides metabolic resistance to hepatic oxidation versus non-halogenated analogs [6] [10].
Structural Versatility: Regio-specific modifications at N2, C3, and the C6-amino group generate >200 documented derivatives. Contrast this with simpler isoquinolinones like 6-amino-2H-isoquinolin-1-one (C₉H₈N₂O, MW 160.17 g/mol), which lacks the chloro group’s halogen-bonding capacity [6].
Target Spectrum: Exhibits broader target engagement than related scaffolds:
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: